molecular formula C23H20ClN3O2S2 B2858370 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 894242-32-1

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2858370
CAS No.: 894242-32-1
M. Wt: 470
InChI Key: YKCZYJUSHCVAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The N-(2,4,6-trimethylphenyl) group on the acetamide distinguishes it from structurally related analogs.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-10-14(2)20(15(3)11-13)26-19(28)12-31-23-25-18-8-9-30-21(18)22(29)27(23)17-6-4-16(24)5-7-17/h4-11H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCZYJUSHCVAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidinone core, the introduction of the chlorophenyl group, and the attachment of the trimethylphenylacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the chlorophenyl group to a phenyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dechlorinated derivatives.

Scientific Research Applications

2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Core Structure R1 (Position 3) R2 (Acetamide) Key Substituent Effects
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2,4,6-Trimethylphenyl Enhanced steric bulk and lipophilicity
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 7-Phenyl 2-Chloro-4-methylphenyl Increased halogen bonding potential
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-Trifluoromethylphenyl Improved metabolic stability and electron withdrawal
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-4-one N/A 2,3-Dichlorophenyl Higher halogen density for target interactions

Physicochemical Properties

  • Melting Points: The dichlorophenyl analog melts at 230–232°C , while a cyano-substituted pyrimidinone in exhibits higher melting points (288°C), suggesting crystallinity is influenced by substituent polarity .
  • Spectroscopic Data :
    • IR : C=O stretches in the target compound (~1660–1670 cm⁻¹) align with analogs in (1662–1664 cm⁻¹) .
    • 1H-NMR : Trimethylphenyl protons in the target compound would resonate as a singlet (~δ 2.2–2.3 ppm), distinct from the deshielded aromatic protons in dichlorophenyl (δ 7.2–7.8 ppm) or trifluoromethylphenyl analogs .

Computational Similarity and Bioactivity Predictions

  • Tanimoto Index : Using MACCS or Morgan fingerprints (), the target compound likely shares >70% similarity with 4-chlorophenyl-containing analogs (e.g., CAS 1105223-65-1), predicting overlapping bioactivities such as kinase inhibition or antimicrobial effects .
  • Dice Index : Higher similarity scores with trifluoromethylphenyl analogs may indicate shared metabolic pathways or target affinities .

Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a member of the thienopyrimidine family and has garnered interest due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • A thieno[3,2-d]pyrimidine core.
  • A 4-chlorophenyl group.
  • An acetamide moiety.

Molecular Formula : C22H18ClN3O4S
Molecular Weight : 488.0 g/mol

Antimicrobial Activity

Research has demonstrated that compounds with similar thienopyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that derivatives of thienopyrimidine are effective against various Gram-positive and Gram-negative bacteria. The presence of a substituent at position 3 of the thienopyrimidine ring is essential for antimicrobial activity .
  • A study reported that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to established antibiotics .
CompoundTarget BacteriaMIC (µg/mL)
4cS. aureus8
5eE. coli16

Anticancer Activity

The anticancer potential of the compound has also been investigated. Studies indicate:

  • Cell Viability Assays : The compound showed a reduction in viability of cancer cell lines such as Caco-2 and A549. Specifically, it decreased cell viability by approximately 39.8% in Caco-2 cells compared to untreated controls .
  • Mechanism of Action : The compound may exert its anticancer effects by modulating specific signaling pathways or by inducing apoptosis in cancer cells through interaction with cellular targets.

Case Studies

  • Antimicrobial Efficacy :
    • A series of thienopyrimidine derivatives were synthesized and evaluated for their antibacterial properties. Compounds with a 4-chlorophenyl substituent demonstrated enhanced activity against resistant bacterial strains, highlighting the importance of structural modifications in developing effective antimicrobial agents .
  • Anticancer Studies :
    • In vitro studies on Caco-2 cells revealed that compounds similar to the target exhibited significant anticancer activity, suggesting that further structural optimization could yield more potent anticancer agents .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Transduction Modulation : Altering pathways that lead to cell cycle arrest or apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.